Olodaterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Anti-inflammatory effects

Olodaterol's ability to relax airways is linked to its interaction with beta2-adrenergic receptors. Recent studies suggest Olodaterol may also have inherent anti-inflammatory properties beyond bronchodilation, potentially reducing inflammation in the airways of COPD patients []. This effect may be independent of inhaled corticosteroids (ICS), another common COPD treatment [].

Reducing respiratory syncytial virus (RSV) infection

RSV is a common respiratory virus that can worsen COPD symptoms. Research suggests Olodaterol treatment might help reduce RSV infection in airway epithelial cells, both in healthy individuals and those with COPD []. This finding could be significant for preventing COPD exacerbations caused by RSV.

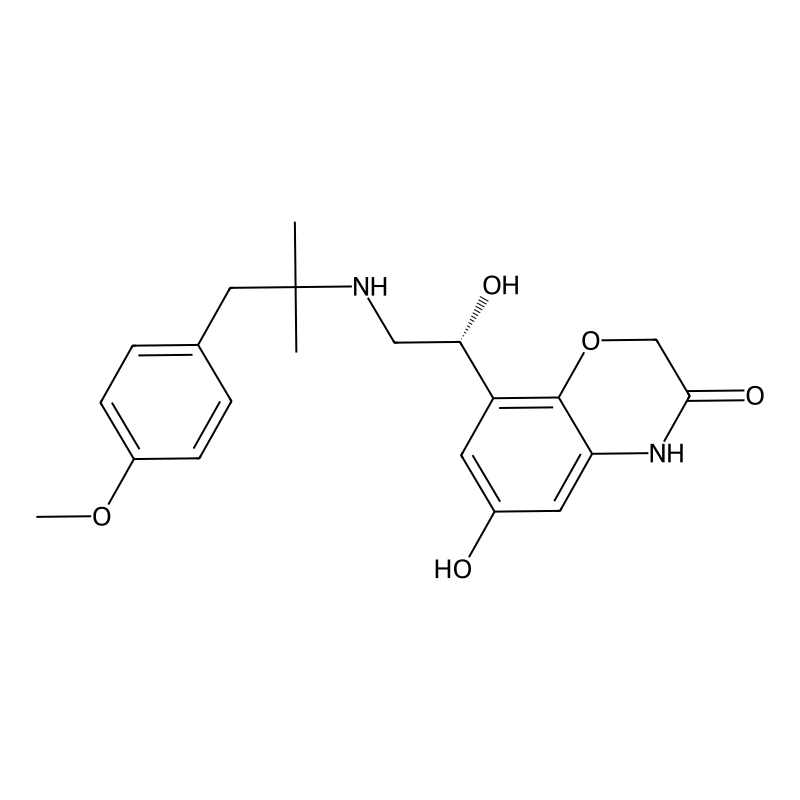

Olodaterol is a long-acting beta-adrenoceptor agonist, specifically designed for inhalation therapy in patients with chronic obstructive pulmonary disease (COPD). Its chemical structure is 6-hydroxy-8-[(1R)-1-hydroxy-2-[[2-(4-methoxyphenyl)-1,1-dimethylethyl]amino]ethyl]-2H-1,4-benzoxazin-3H(4H)-one, and it exists as the monohydrochloride salt with a molecular weight of 386.45 g/mol . Olodaterol is characterized by its selectivity for beta-2 adrenoceptors, which leads to bronchodilation by stimulating intracellular cyclic adenosine monophosphate (cAMP) production .

Olodaterol binds to beta2-adrenergic receptors in the smooth muscle cells lining the airways. This binding activates an enzyme called adenylate cyclase, which increases intracellular cyclic adenosine monophosphate (cAMP) levels. The rise in cAMP leads to the relaxation of smooth muscle cells, resulting in bronchodilation and improved airflow [].

The pharmacological activity of olodaterol primarily involves its interaction with beta-2 adrenergic receptors on airway smooth muscle cells. Upon binding, olodaterol activates adenyl cyclase, resulting in increased levels of cAMP. This elevation in cAMP induces relaxation of bronchial smooth muscle and subsequent bronchodilation . In terms of metabolic pathways, olodaterol undergoes biotransformation via cytochrome P450 enzymes (notably CYP2C8 and CYP2C9) and is conjugated through glucuronidation processes .

Olodaterol exhibits a rapid onset of action comparable to other long-acting beta-agonists such as formoterol. It has been demonstrated to improve lung function significantly over a 24-hour period, making it suitable for once-daily administration . Clinical studies have shown that olodaterol effectively reduces airflow obstruction in COPD patients, enhancing their quality of life and reducing the need for rescue medications .

Olodaterol is primarily used in the management of chronic obstructive pulmonary disease. It is marketed under the brand name Striverdi Respimat and is indicated for improving lung function in patients with moderate to very severe COPD . Its long duration of action allows for convenient once-daily dosing, which enhances patient adherence to treatment regimens.

Studies investigating olodaterol's interactions with other medications have shown that it maintains a favorable safety profile when combined with other bronchodilators such as tiotropium. Clinical trials indicate that the combination therapy improves lung function more effectively than either drug alone without significantly increasing adverse effects . Furthermore, olodaterol's interactions with metabolic enzymes are minimal, which suggests a low potential for drug-drug interactions in clinical settings .

Olodaterol shares structural and functional similarities with several other long-acting beta-adrenoceptor agonists. Notable compounds include:

| Compound | Duration of Action | Dosing Frequency | Selectivity |

|---|---|---|---|

| Olodaterol | 24 hours | Once daily | High for β₂ |

| Eformoterol | 12 hours | Twice daily | Moderate |

| Salmeterol | 12 hours | Twice daily | Moderate |

| Fenoterol | 6 hours | As needed | Low |

| Indacaterol | 24 hours | Once daily | High |

Olodaterol's unique profile as a very-long-acting beta-adrenoceptor agonist allows it to provide sustained bronchodilation with once-daily dosing, distinguishing it from others in its class .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H372 (100%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure]

Drug Indication

FDA Label

Pharmacology

MeSH Pharmacological Classification

ATC Code

R03 - Drugs for obstructive airway diseases

R03A - Adrenergics, inhalants

R03AC - Selective beta-2-adrenoreceptor agonists

R03AC19 - Olodaterol

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRB2 [HSA:154] [KO:K04142]

Pictograms

Irritant;Health Hazard

Other CAS

Absorption Distribution and Excretion

Following intravenous administration of [14C]-labeled olodaterol, 38% of the radioactive dose was recovered in the urine and 53% was recovered in feces. The amount of unchanged olodaterol recovered in the urine after intravenous administration was 19%. Following oral administration, only 9% of olodaterol and/or its metabolites was recovered in urine, while the major portion was recovered in feces (84%).

The volume of distribution is high (1110 L), suggesting extensive distribution into tissue.

Total clearance of olodaterol in healthy volunteers is 872 mL/min, and renal clearance is 173 mL/min.

Metabolism Metabolites

Wikipedia

Molybdenum(III)_iodide